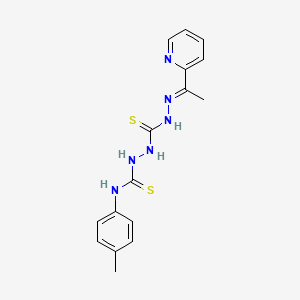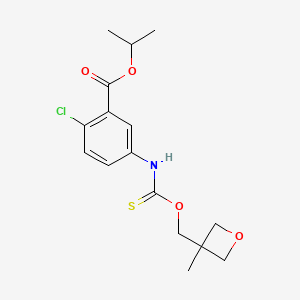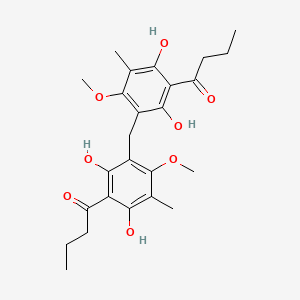
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is a complex organic compound with a molecular formula of C20H19N2O7S. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with various functional groups. It is used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-7-nitro-2-naphthalenesulfonic acid with 4-aminophenyl-2-methoxyethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various dyes and pigments.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the functional groups present on the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
Sodium 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid: This compound has a similar naphthalene ring system but with different substituents.
Sodium 4-hydroxy-7-aminonaphthalene-2-sulphonate: Another similar compound with different functional groups.
Uniqueness
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
94086-84-7 |
|---|---|
分子式 |
C20H19N2NaO7S |
分子量 |
454.4 g/mol |
IUPAC名 |
sodium;4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H20N2O7S.Na/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27;/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27);/q;+1/p-1 |
InChIキー |
CPQGLDFUDXMDOR-UHFFFAOYSA-M |
正規SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
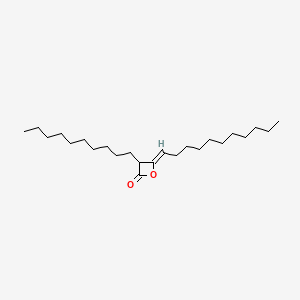
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)

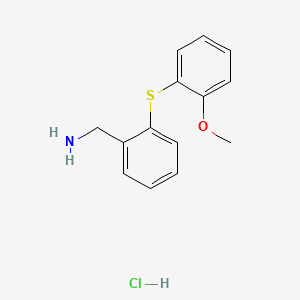
![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
